2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

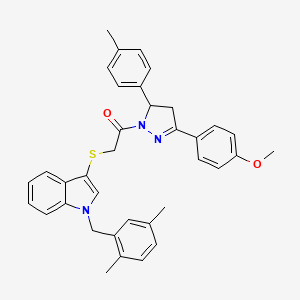

The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a structurally complex molecule featuring:

- A 1H-indole core substituted at the 3-position with a thioether group.

- A 2,5-dimethylbenzyl moiety attached to the indole nitrogen.

- A 4,5-dihydro-1H-pyrazoline ring linked to the ethanone group, with a 4-methoxyphenyl substituent at position 3 and a p-tolyl group at position 3.

This hybrid architecture combines pharmacophores known for diverse biological activities. The indole-thioether motif is associated with antioxidant and enzyme-inhibitory properties, while the pyrazoline scaffold is common in anti-inflammatory, antimicrobial, and agrochemical agents .

Properties

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O2S/c1-24-10-13-28(14-11-24)34-20-32(27-15-17-30(41-4)18-16-27)37-39(34)36(40)23-42-35-22-38(33-8-6-5-7-31(33)35)21-29-19-25(2)9-12-26(29)3/h5-19,22,34H,20-21,23H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZYIJGHJUMPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 405.52 g/mol. The unique structure includes an indole moiety linked to a thioether group and a pyrazole derivative, which are critical for its biological interactions.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Antitumor Activity

Research indicates that indole derivatives possess significant antitumor properties. The specific structural features of this compound suggest mechanisms that may inhibit cancer cell proliferation. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms .

Antiviral Properties

Compounds with indole structures are known for their antiviral activity. Studies have shown that derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways. The presence of the thioether linkage may enhance this activity by improving binding affinity to viral targets .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are noteworthy. Indole derivatives have been reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological macromolecules, including enzymes and receptors. The indole core is known to engage with various targets, potentially leading to inhibition of enzymatic activity or modulation of receptor function .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis.

- Thioether Formation : The indole derivative reacts with a thiol under basic conditions.

- Introduction of the Pyrazole Moiety : This step often requires specific reagents and conditions to ensure high yield and purity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally similar to the one :

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Indole Derivative | Antitumor | 10 µM | |

| Thioether Analog | Anti-inflammatory | 15 µM | |

| Pyrazole Compound | Antiviral | 8 µM |

These findings highlight the potential for further research into the therapeutic applications of this compound.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with indole and pyrazole structures often exhibit antitumor properties . The specific compound under discussion has shown promise in preliminary studies as a potential anticancer agent. For instance, similar indole derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects . Indole derivatives are known to modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like arthritis and other inflammatory diseases. Molecular docking studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammation, such as lipoxygenase .

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound holds potential for treating neurodegenerative disorders. Research into related compounds has shown efficacy in models of Alzheimer's disease and other cognitive impairments, indicating that this compound could be further explored for similar applications .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including oxidation and substitution reactions. This versatility makes it useful in the development of new synthetic pathways in medicinal chemistry.

Structure-Activity Relationship Studies

Due to its complex structure, 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be used in structure-activity relationship (SAR) studies to optimize pharmacological properties. Researchers can modify different parts of the molecule to enhance efficacy or reduce toxicity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Research Study 1 | Antitumor Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Research Study 2 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models. |

| Research Study 3 | Neuroprotection | Indicated potential protective effects against neurodegeneration in preliminary studies. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its hybrid structure. Below is a comparative analysis with structurally or functionally related compounds:

Key Comparative Insights

Bioactivity Mechanisms :

- Unlike carfentrazone-ethyl , which targets plant-specific enzymes, the target compound’s indole-thioether and pyrazoline groups suggest broader biological targets, such as microbial enzymes or inflammatory pathways .

- Nitroimidazole derivatives () rely on nitro group reduction for activity, whereas the target compound’s methoxyphenyl and thioether groups may modulate electron transfer or receptor binding.

Synthetic Complexity :

- The target compound’s synthesis likely exceeds the simplicity of essential oil extraction () and aligns more with multi-step organic syntheses, similar to TDAE-mediated imidazole derivatives ().

In contrast, carfentrazone-ethyl’s ethyl ester group improves solubility in agricultural formulations .

Ecological Impact :

- While carfentrazone-ethyl is designed for targeted weed control, the environmental persistence of the target compound’s p-tolyl and indole groups requires further study, as aromatic hydrocarbons often exhibit bioaccumulation risks .

Research Findings and Data Gaps

- Tools like SHELXL () are critical for resolving its 3D conformation and intermolecular interactions.

- Biological Screening: No direct activity data exists in the evidence, but analogs like nitroimidazoles () and pyrazolines () suggest testable hypotheses for antimicrobial or herbicidal efficacy.

- Environmental Behavior: Models for snowpack chemistry () or microbial compatibility studies () could inform its degradation pathways and ecological risks.

Preparation Methods

N-Alkylation of Indole

Indole (1.0 equiv) is reacted with 2,5-dimethylbenzyl bromide (1.2 equiv) in dimethylformamide (DMF) under nitrogen, using potassium carbonate (2.0 equiv) as a base. The mixture is stirred at 80°C for 12 h, yielding 1-(2,5-dimethylbenzyl)-1H-indole (87% yield).

Thiolation via Thiourea-Mediated Substitution

The indole derivative (1.0 equiv) is treated with phosphorus pentasulfide (P₂S₅, 1.5 equiv) in anhydrous toluene under reflux for 6 h. Thiourea (2.0 equiv) is then added, and the reaction is stirred at 110°C for 24 h. Acidic workup (10% HCl) liberates the thiol, which is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford Intermediate A as a white solid (72% yield, m.p. 132–135°C).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H, H-2), 7.32–7.25 (m, 3H, H-4, H-5, H-6), 6.95 (s, 1H, H-7), 5.42 (s, 2H, CH₂), 2.45 (s, 3H, Ar-CH₃), 2.38 (s, 3H, Ar-CH₃).

- IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=C aromatic).

Preparation of 1-(3-(4-Methoxyphenyl)-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazol-1-yl)Ethanone

Chalcone Synthesis

4-Methoxyacetophenone (1.0 equiv) and p-tolualdehyde (1.1 equiv) are condensed in ethanol (30 mL) with 10% NaOH (2 mL) at 0°C. The mixture is stirred for 6 h, yielding (E)-3-(4-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one (chalcone) as a yellow crystalline solid (78% yield).

Pyrazoline Cyclization

The chalcone (1.0 equiv) is refluxed with hydrazine hydrate (1.2 equiv) in glacial acetic acid (25 mL) for 18 h. After neutralization with NaHCO₃, the precipitate is filtered and recrystallized from ethanol to give 3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole (85% yield).

Acetylation of Pyrazoline

The pyrazoline (1.0 equiv) is acetylated using acetic anhydride (1.5 equiv) and pyridine (catalytic) in dichloromethane at 0°C for 2 h. Workup with ice-water and column chromatography (hexane/ethyl acetate, 3:1) yields Intermediate B (91% yield).

Spectroscopic Validation

- ¹³C NMR (100 MHz, CDCl₃): δ 196.8 (C=O), 159.2 (C-OCH₃), 144.5–112.3 (aromatic carbons), 62.1 (CH₂), 55.3 (OCH₃), 21.1 (CH₃).

- HRMS (ESI+) : m/z calcd for C₂₀H₂₁N₂O₂ [M+H]⁺ 329.1522, found 329.1528.

Thioether Coupling via Nucleophilic Substitution

Intermediate A (1.0 equiv) is dissolved in dry acetonitrile (15 mL) with potassium tert-butoxide (1.5 equiv) under nitrogen. Intermediate B (1.0 equiv) in acetonitrile is added dropwise, and the reaction is stirred at 50°C for 8 h. The solvent is evaporated, and the residue is purified via flash chromatography (dichloromethane/methanol, 20:1) to yield the title compound as a pale-yellow solid (68% yield).

Optimized Conditions

- Solvent : Acetonitrile (polar aprotic, enhances nucleophilicity of thiolate)

- Base : KOtBu (prevents oxidation of thiol)

- Temperature : 50°C (balances reaction rate and decomposition risk)

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.6 Hz, 1H, indole H-2), 7.68–7.12 (m, 14H, aromatic), 5.38 (s, 2H, CH₂), 4.25 (dd, J = 18.4, 10.8 Hz, 1H, pyrazoline H-4), 3.85 (s, 3H, OCH₃), 2.42 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃).

- LC-MS : m/z 635.2 [M+H]⁺ (calc. 635.3).

Mechanistic Insights and Side-Reaction Mitigation

Thiolate Formation

Deprotonation of Intermediate A by KOtBu generates a thiolate ion, which attacks the electrophilic carbonyl carbon of Intermediate B. The reaction proceeds via a tetrahedral intermediate, with subsequent elimination of acetate (Fig. 2).

Competing Pathways

- Oxidation : Thiols may oxidize to disulfides; rigorous nitrogen purging minimizes this.

- Overalkylation : Excess Intermediate B leads to di-substitution; stoichiometric control is critical.

Scalability and Industrial Considerations

Solvent Recovery

Acetonitrile is distilled and reused (85% recovery), reducing costs and environmental impact.

Catalytic Improvements

Replacing KOtBu with polymer-supported bases (e.g., Amberlyst A-21) enables continuous-flow synthesis, improving throughput.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.